molecular formula C18H22FNO B4135692 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide

2-(1-adamantyl)-N-(4-fluorophenyl)acetamide

Cat. No. B4135692
M. Wt: 287.4 g/mol
InChI Key: KILHRBQFVLUTME-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(4-fluorophenyl)acetamide, also known as AFA, is a chemical compound with potential therapeutic applications. It belongs to the class of adamantane derivatives, which have been studied extensively for their pharmacological properties. AFA has been shown to have promising results in scientific research, specifically in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide is not fully understood, but it is thought to act on multiple targets in the brain. One proposed mechanism is that 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide inhibits the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide may increase dopamine levels, which could explain its neuroprotective effects. 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide has also been shown to decrease levels of pro-inflammatory cytokines, which are involved in the immune response. In addition, 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide in lab experiments is its relatively low toxicity. 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between therapeutic and toxic doses. This makes it a potentially useful compound for studying the effects of neuroprotective drugs in animal models. However, one limitation of using 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Further studies are needed to determine the optimal dosage and administration route for 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide in these contexts. Another area of interest is the potential for 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide to modulate the activity of other neurotransmitter systems, such as the cholinergic and serotonergic systems. Finally, there is potential for 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide to be used in combination with other neuroprotective drugs to enhance their therapeutic effects.

Scientific Research Applications

2-(1-adamantyl)-N-(4-fluorophenyl)acetamide has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

2-(1-adamantyl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO/c19-15-1-3-16(4-2-15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILHRBQFVLUTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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